2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,2-A]pyridine core, which is further functionalized with a carboxylic acid group. Imidazo[1,2-A]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by cyclization and subsequent carboxylation. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The key steps include the preparation of intermediates, followed by cyclization and functionalization to introduce the carboxylic acid group .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(4-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(2-Bromophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Uniqueness
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C14H9ClN2O2 |
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Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19) |
InChI Key |
OSYQEFFUKRDFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
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